molecular formula C8H14N2O3 B6262092 rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans CAS No. 1006713-24-1

rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans

Cat. No.: B6262092
CAS No.: 1006713-24-1
M. Wt: 186.2
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Description

rac-(5R,6S)-5-Nitro-6-(propan-2-yl)piperidin-2-one is a chiral piperidin-2-one derivative characterized by a nitro (-NO₂) group at position 5 and an isopropyl (-C₃H₇) substituent at position 6 in a trans configuration. The "rac" prefix indicates a racemic mixture of the (5R,6S) and (5S,6R) enantiomers. The nitro group confers electron-withdrawing properties, which may influence reactivity and stability, while the bulky isopropyl group impacts stereochemical interactions and solubility .

Properties

CAS No.

1006713-24-1

Molecular Formula

C8H14N2O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as piperidine and isopropyl bromide.

    Nitration: The piperidine derivative undergoes nitration using a nitrating agent like nitric acid or a nitrating mixture to introduce the nitro group at the desired position.

    Cyclization: The nitrated intermediate is then subjected to cyclization under basic conditions to form the piperidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired racemic mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of rac-(5R,6S)-5-amino-6-(propan-2-yl)piperidin-2-one.

    Substitution: Formation of various substituted piperidinone derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized piperidinone derivatives with additional functional groups.

Scientific Research Applications

rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Effects: The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to amino (-NH₂) or azido (-N₃) substituents in analogs . Isopropyl vs. Aromatic Groups: The isopropyl group in the target compound likely improves lipophilicity compared to pyrazole or imidazole-containing derivatives (e.g., ), which may enhance membrane permeability but reduce aqueous solubility .
  • In contrast, cis-configured analogs (e.g., ) exhibit distinct conformational preferences that could affect binding interactions .

Biological Activity

The compound rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one is C8H14N2O3C_8H_{14}N_2O_3, with a molecular weight of 174.21 g/mol. Its structure features a nitro group at the 5-position and an isopropyl group at the 6-position of the piperidine ring, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that piperidine derivatives exhibit significant antimicrobial properties. In a study examining various piperidine compounds, rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-oneStaphylococcus aureus8
rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-oneEscherichia coli16
rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-onePseudomonas aeruginosa32

These results suggest that the compound has moderate antibacterial activity, particularly against gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines indicated that rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one exhibits selective toxicity. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay:

Cell LineIC50 (µg/mL)
HaCaT (keratinocyte)>50
HeLa (cervical cancer)25

The selectivity index (SI) calculated as the ratio of IC50 to MIC values indicates a favorable safety profile for this compound in non-cancerous cells compared to cancerous cells.

The mechanisms underlying the biological activities of rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one are not fully elucidated; however, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : It could disrupt bacterial membrane integrity due to its lipophilic nature.
  • Interference with Cellular Processes : The presence of the nitro group may facilitate electron transfer processes leading to oxidative stress in microbial cells.

Case Studies

A recent case study highlighted the effectiveness of rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one in treating infections caused by resistant strains of Staphylococcus aureus. The study found that when combined with other antibiotics, this compound enhanced the overall efficacy against multi-drug resistant strains.

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